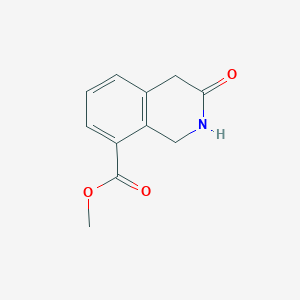

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

CAS No.:

Cat. No.: VC17514923

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | methyl 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-4H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | LGSCPHQBCUZKDE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1CNC(=O)C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate belongs to the tetrahydroisoquinoline alkaloid family, which combines a partially saturated isoquinoline core with functional groups that modulate reactivity and bioactivity. The compound’s bicyclic framework consists of a benzene ring fused to a piperidine ring, with a ketone group at position 3 and a methyl ester at position 8. This arrangement creates distinct electronic and steric environments, influencing its solubility, stability, and interaction with biological targets.

Key Physicochemical Properties

The compound’s stability under standard laboratory conditions and susceptibility to oxidation/reduction reactions necessitate careful handling.

Synthetic Methodologies

Core Synthetic Routes

The synthesis of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically employs cyclization strategies to construct the THIQ scaffold. Two predominant methods include:

-

Pictet-Spengler Reaction: Condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions forms the tetrahydroisoquinoline core. Subsequent esterification introduces the methyl ester group .

-

Bischler-Napieralski Cyclization: Cyclodehydration of amides using phosphoryl chloride () generates the dihydroisoquinoline intermediate, which is reduced and oxidized to yield the target compound .

Optimization Techniques

-

Continuous Flow Chemistry: Enhances reaction efficiency and purity by minimizing side reactions.

-

Catalytic Asymmetric Synthesis: Emerging methods employ chiral catalysts to produce enantiomerically pure derivatives for targeted bioactivity studies .

Biological Activities and Mechanisms

Enzyme Inhibition

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate exhibits inhibitory effects on enzymes implicated in neurodegenerative and inflammatory pathways. For example:

-

Monoamine Oxidase (MAO) Inhibition: The compound’s planar aromatic system and electron-deficient carbonyl group facilitate binding to MAO-B, a target in Parkinson’s disease therapy .

-

Acetylcholinesterase (AChE) Interaction: Structural analogs demonstrate moderate AChE inhibition, suggesting potential for Alzheimer’s disease research .

Applications in Drug Development

Intermediate for Complex Molecules

The compound serves as a precursor for synthesizing analogs with enhanced pharmacokinetic profiles. For instance:

-

Ester Hydrolysis: Conversion to the free carboxylic acid enables further functionalization, such as amide bond formation with bioactive amines .

-

Hybrid Molecules: Coupling with quinoline or β-lactam moieties generates multitarget agents for resistant infections .

Structural-Activity Relationship (SAR) Insights

Comparative studies with positional isomers reveal the critical role of substituent placement:

| Compound | Position of Carboxylate | Key Bioactivity |

|---|---|---|

| Methyl 3-oxo-THIQ-8-carboxylate | 8 | MAO-B inhibition |

| Methyl 3-oxo-THIQ-4-carboxylate | 4 | Enhanced antibacterial potency |

The 8-carboxylate derivative’s superior MAO-B affinity underscores the importance of steric accessibility in enzyme binding .

Comparison with Tetrahydroisoquinoline Analogs

Functional Group Variations

-

2-Methyl-1-oxo-THIQ-4-carboxylic Acid: Lacking the methyl ester, this analog exhibits higher aqueous solubility but reduced blood-brain barrier penetration .

-

Unsubstituted THIQ Scaffolds: Simpler analogs show weaker bioactivity, highlighting the necessity of the 3-oxo and 8-carboxylate groups for target engagement .

Future Directions and Challenges

Pharmacokinetic Optimization

Current research focuses on improving oral bioavailability through prodrug strategies, such as ester-to-amide conversions or nanoparticle encapsulation .

Target Identification

Proteomic and crystallographic studies are needed to elucidate off-target interactions and refine selectivity for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume